

GPR84 Receptor Expression Profile in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor that has emerged as a significant player in inflammatory and metabolic processes. Primarily expressed in immune cells, its role in modulating immune responses has drawn considerable attention in the context of various diseases. This technical guide provides a comprehensive overview of the GPR84 receptor's expression profile in human tissues, details the experimental protocols for its study, and illustrates its key signaling pathways.

GPR84 Expression in Human Tissues

GPR84 expression is most prominent in tissues rich in immune cells. Both RNA and protein evidence confirm its high expression in hematopoietic tissues.

RNA Expression Data

Transcriptomic data from sources such as the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project indicate that GPR84 mRNA is detected in a wide range of tissues, with the highest levels observed in the bone marrow, spleen, and lymph nodes.[1][2]



Tissue	Normalized TPM (GTEx & HPA)	Expression Level
Bone Marrow	High	High
Spleen	High	High
Lymph Node	High	High
Appendix	High	High
Lung	Medium	Medium
Adipose Tissue	Medium	Medium
Liver	Low	Low
Brain	Low	Low
Skeletal Muscle	Low	Low
Heart	Low	Low
Kidney	Low	Low
Intestine	Low	Low

Table 1: Summary of GPR84 mRNA expression in various human tissues. TPM (Transcripts Per Million) values are a normalized measure of gene expression.

Protein Expression Data

Immunohistochemical studies have confirmed the presence of GPR84 protein in various tissues, consistent with the RNA expression data. The Human Protein Atlas provides a detailed annotation of GPR84 protein expression.[1][3]



Tissue	Protein Expression Level	Cellular Localization
Bone Marrow	High	Cytoplasmic expression in immune cells
Appendix	High	Cytoplasmic expression in immune cells
Lymph Node	Medium	Detected at the plasma membrane of cells[4]
Spleen	Medium	Cytoplasmic expression in immune cells
Adipose Tissue	Detected	Expression is enhanced by inflammatory changes
Liver	Low	Upregulated in response to immune-mediated injury
Brain	Low	Expressed in microglia
Small Intestine	Low	Detected

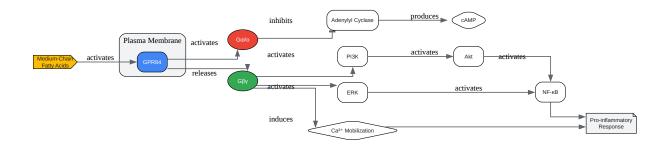
Table 2: Summary of GPR84 protein expression in key human tissues.

GPR84 Signaling Pathways

GPR84 is a Gαi/o-coupled receptor. Its activation by endogenous ligands, such as medium-chain fatty acids (e.g., capric, undecanoic, and lauric acids), or synthetic agonists like 6-n-octylaminouracil (6-OAU), initiates a cascade of intracellular events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can stimulate other downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and promote the nuclear translocation of NF- kB, a key transcription factor in inflammatory responses. Activation can also lead to the release of intracellular calcium.





GPR84 Signaling Cascade

Experimental Protocols

Accurate assessment of GPR84 expression requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for GPR84 mRNA Quantification

This protocol is designed for the quantitative analysis of GPR84 mRNA expression in tissue samples.

1. RNA Extraction:

- Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.



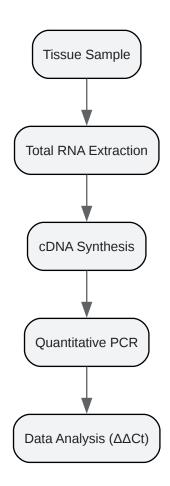
2. cDNA Synthesis:

- Reverse transcribe 1-2 μg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

3. qRT-PCR:

- Prepare the reaction mixture containing cDNA template, forward and reverse primers for GPR84, and a suitable SYBR Green or TaqMan master mix.
- Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Analyze the data using the ΔΔCt method to determine the relative expression of GPR84 mRNA.





qRT-PCR Workflow for GPR84 mRNA

Western Blotting for GPR84 Protein Detection

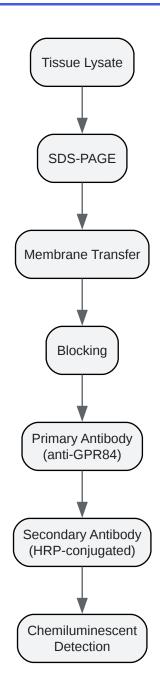
This protocol outlines the steps for detecting GPR84 protein in tissue lysates.

- 1. Protein Extraction:
- Homogenize tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA protein assay.
- 2. SDS-PAGE and Protein Transfer:



- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for GPR84 (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- 4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal on an imaging system.
- Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.





Western Blotting Workflow

Immunohistochemistry (IHC) for GPR84 Localization

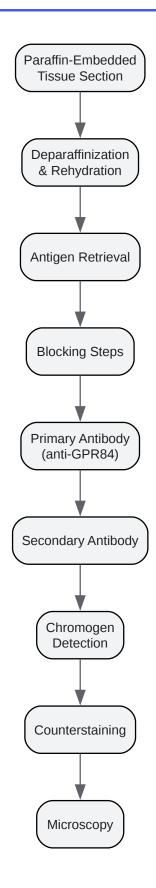
This protocol is for the visualization of GPR84 protein expression and localization within tissue sections.

1. Tissue Preparation:



- Fix fresh tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (4-5 μm).
- Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
- 2. Antigen Retrieval:
- Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) for 10-20 minutes.
- 3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking serum.
- Incubate the sections with a primary antibody against GPR84 overnight at 4°C.
- Wash with a buffer solution (e.g., PBS).
- Incubate with a biotinylated secondary antibody.
- Wash, and then incubate with an avidin-biotin-enzyme complex.
- Develop the color using a suitable chromogen (e.g., DAB or AEC).
- Counterstain with hematoxylin to visualize cell nuclei.
- 4. Imaging:
- Dehydrate the sections, clear, and mount with a coverslip.
- Examine the slides under a light microscope and capture images.





Immunohistochemistry Workflow



Conclusion

GPR84 is a key receptor in the immune system with a distinct expression profile, primarily in hematopoietic cells and tissues. Its role in inflammation and metabolism makes it an attractive target for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the function and therapeutic potential of GPR84.

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- To cite this document: BenchChem. [GPR84 Receptor Expression Profile in Human Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829456#gpr84-receptor-expression-profile-in-human-tissues]

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